Varitriol

Vue d'ensemble

Description

Varitriol is a marine natural product isolated from the marine fungus Emericella variecolor. It has garnered significant attention due to its potent antitumor properties, showing a 100-fold increased potency over the mean toxicity towards a variety of cancer cell lines . The compound’s unique structure and biological activity make it a fascinating target for synthetic chemists and researchers in the field of drug development .

Méthodes De Préparation

The synthesis of varitriol involves several key steps, including the construction of a challenging furanoside ring and substituted styrene derivatives . One efficient synthetic approach employs a catalytic stereoselective vinyl oxirane ring expansion reaction, which provides rapid access to the common cis-2,5-tetrahydrofuran core . Another method involves the use of Horner-Wadsworth-Emmons olefination, conjugate addition, and Ramberg-Backlund reaction as key steps . Industrial production methods for this compound are still under development, with ongoing research focused on optimizing the synthetic routes and reaction conditions to improve yield and scalability .

Analyse Des Réactions Chimiques

Varitriol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

Applications De Recherche Scientifique

Varitriol exhibits remarkable cytotoxic properties against various cancer cell lines. Notably, it has shown more than 100-fold increased potency over the mean toxicity towards several types of cancer, including:

- Renal Cancer (RXF 393) : GI50 = M

- Breast Cancer (T-47D) : GI50 = M

- CNS Cancer (SNB-75) : GI50 = M

These findings indicate that this compound could serve as a lead compound for the development of new anticancer therapies. However, its mechanism of action remains largely unexplored, necessitating further research to elucidate how it interacts with cancer cells and to optimize its efficacy through structural modifications .

Synthesis Challenges and Advances

The total synthesis of this compound has been a subject of intense research due to its complex structure featuring a highly functionalized tetrasubstituted furanoside skeleton. Since its isolation, numerous synthetic strategies have been developed:

- Total Syntheses : Over 15 total syntheses have been reported since 2006, showcasing various methods to construct the furanoside moiety and integrate it with aromatic components.

- Key Approaches :

Case Studies and Research Findings

Several key studies have highlighted the potential applications of this compound in medicinal chemistry:

- Study on Cytotoxicity : A comprehensive evaluation involving the NCI 60 cell screen panel demonstrated this compound's potent activity against multiple cancer types, reinforcing its status as a promising anticancer agent .

- Synthetic Methodologies : Recent advancements include concise synthetic routes that achieve the total synthesis of this compound in fewer steps while maintaining high yields, thus facilitating further exploration of its derivatives .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to other compounds derived from Emericella variecolor:

Mécanisme D'action

The mechanism of action of varitriol involves its interaction with specific molecular targets and pathways within cancer cells . This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and disrupting the cell cycle . It targets various signaling pathways involved in cell proliferation and survival, including the PI3K/Akt and MAPK pathways . The compound’s unique structure allows it to bind to specific proteins and enzymes, thereby modulating their activity and leading to the observed antitumor effects .

Comparaison Avec Des Composés Similaires

Varitriol is structurally similar to other marine natural products, such as varioxirane, dihydroterrein, and varixanthone, which are also isolated from the marine fungus Emericella variecolor . this compound stands out due to its higher potency and unique structural features . Compared to these similar compounds, this compound exhibits a more pronounced antitumor activity and a distinct mechanism of action . The combination of its potent biological properties and relatively straightforward molecular structure has generated considerable synthetic interest, leading to the development of various analogues with improved activity and selectivity .

Activité Biologique

Varitriol, a natural compound isolated from the marine fungus Emericella variecolor, has garnered significant attention due to its potent biological activities, particularly its anticancer properties. This article delves into the biological activity of this compound, presenting detailed research findings, case studies, and data tables that illustrate its efficacy against various cancer cell lines.

Overview of this compound

This compound is a polyhydroxylated tetrahydrofuran derivative that exhibits a range of biological activities. It has been identified as a promising candidate for anticancer drug development due to its high potency against specific cancer cell lines. The compound has shown over 100-fold increased potency compared to the mean toxicity across several cancer types, making it a focal point for ongoing research.

Antitumor Efficacy

Research has demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines. The following table summarizes the in vitro cytotoxicity of this compound against selected human tumor cell lines based on the National Cancer Institute (NCI) 60 cell line panel:

| Cell Line | GI50 (M) | Cancer Type |

|---|---|---|

| RXF 393 | Renal Cancer | |

| T-47D | Breast Cancer | |

| SNB-75 | CNS Cancer | |

| DU-145 | Prostate Cancer | |

| HL-60 | Leukemia | |

| OVCAR-5 | Ovarian Cancer | |

| COLO 205 | Colon Cancer |

The data indicates that this compound is particularly effective against renal, breast, and CNS cancers, while exhibiting lower potency against prostate cancer and leukemia .

Despite its potent activity, the precise mechanism of action for this compound remains largely undefined. Current hypotheses suggest that its unique structural features may interact with cellular pathways involved in tumor growth and proliferation, but further studies are required to elucidate these mechanisms fully .

Case Studies

Several case studies have explored the effectiveness of this compound and its analogues in clinical and preclinical settings:

- Case Study on Cytotoxic Activity : A study evaluated various analogues of this compound synthesized through modifications in their aromatic and sugar moieties. The findings revealed that certain structural modifications led to enhanced cytotoxicity against specific cancer cell lines, thereby highlighting the importance of structure-activity relationship (SAR) studies in drug development .

- Clinical Implications : Research involving the NCI's Developmental Therapeutics Program indicated that while many analogues showed mild activity, compounds with specific configurations exhibited significant antitumor effects. This underscores the potential for further optimization in drug design to enhance efficacy against resistant cancer types .

Synthesis and Structural Modifications

The synthesis of this compound has been a subject of extensive research due to its complex structure and potential therapeutic applications. Various synthetic routes have been developed since its initial isolation, focusing on creating analogues with improved biological activity:

- Total Synthesis : The total synthesis of this compound has been achieved using different methodologies, including Julia-Kocienski olefination techniques .

- Analogues Evaluation : Studies have synthesized numerous variants of this compound, modifying functional groups and stereochemistry to assess their impact on biological activity .

Propriétés

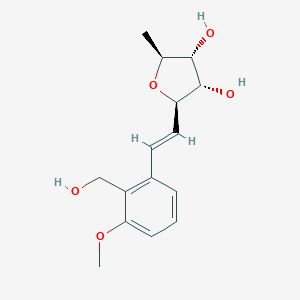

IUPAC Name |

(2R,3S,4R,5S)-2-[(E)-2-[2-(hydroxymethyl)-3-methoxyphenyl]ethenyl]-5-methyloxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O5/c1-9-14(17)15(18)13(20-9)7-6-10-4-3-5-12(19-2)11(10)8-16/h3-7,9,13-18H,8H2,1-2H3/b7-6+/t9-,13+,14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGUADRHIBCXAFH-XAUFSTHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(O1)C=CC2=C(C(=CC=C2)OC)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@@H]([C@H](O1)/C=C/C2=C(C(=CC=C2)OC)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60348394 | |

| Record name | Varitriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

419568-67-5 | |

| Record name | Varitriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.